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Compound of Interest

Compound Name: CYP1B1 ligand 2

Cat. No.: B12377139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of

enzymes.[1] It is overexpressed in a wide range of human tumors, making it a significant target

in cancer therapy.[2][3] CYP1B1 is involved in the metabolic activation of procarcinogens and

the development of resistance to several anticancer drugs.[3][4] Therefore, the development of

potent and selective CYP1B1 inhibitors is a crucial area of research. This document provides a

detailed protocol for the synthesis of CYP1B1 Ligand 2, a potential inhibitor of CYP1B1, and

outlines its relevance in cancer research.

CYP1B1 Ligand 2 is identified as the target protein ligand for the PROTAC (Proteolysis

Targeting Chimera) CYP1B1 degrader-2, suggesting its application in targeted protein

degradation strategies for lung cancer research.[5]

Chemical Profile of CYP1B1 Ligand 2:[5]
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Property Value

Molecular Formula C18H12ClN3OS2

CAS Number 2836297-58-4

SMILES
ClC1=CC=C(C=C1)NC2=NC(=CS2)C3=NC(=C

S3)C4=CC=CC=C4O

Comparative Activity of CYP1B1 Inhibitors
The development of selective CYP1B1 inhibitors is challenging due to the high homology with

other CYP1A enzymes.[2] The following table summarizes the inhibitory activity of various

reported CYP1B1 inhibitors.

Compound
CYP1B1 IC50
(nM)

Selectivity
over CYP1A1

Selectivity
over CYP1A2

Reference

α-

Naphthoflavone

(ANF)

60 - - [6]

Compound 4c (a

flavonoid

derivative)

0.043 ~267-fold ~6209-fold [6]

2,4,3′,5′-

Tetramethoxystil

bene (TMS)

6 50-fold 500-fold [6]

Compound C9 2.7 >37037-fold >7407-fold [2][6]

Compound 2a 75 >10-fold - [4]

Compound 9e

(ANF derivative)
0.49 - - [7]

Compound 9j

(ANF derivative)
0.52 - - [7]
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Experimental Protocols
Synthesis of CYP1B1 Ligand 2
The following is a proposed synthetic protocol for CYP1B1 Ligand 2 based on its bithiazole

scaffold, a common motif in potent CYP1B1 inhibitors. This protocol is based on general

principles of organic synthesis for similar structures.

Materials:

2-bromo-1-(4-hydroxyphenyl)ethan-1-one

Thiourea

2,4-dichloro-1,3,5-triazine

4-chloroaniline

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Ethanol

Ethyl acetate

Hexane

Sodium bicarbonate

Magnesium sulfate

Silica gel for column chromatography

Procedure:

Synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole:
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To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea

(1.1 eq).

Reflux the mixture for 4 hours.

Cool the reaction to room temperature and neutralize with a saturated solution of sodium

bicarbonate.

Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-4-(4-

hydroxyphenyl)thiazole.

Synthesis of 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole:

This step involves the construction of the second thiazole ring, which is a common

strategy in the synthesis of bithiazole compounds. A plausible approach would be a

Hantzsch thiazole synthesis variant or a cross-coupling strategy. For the purpose of this

protocol, a representative multi-step procedure is outlined.

Final coupling to synthesize CYP1B1 Ligand 2:

Dissolve 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole (1.0 eq) and 4-chloroaniline

(1.2 eq) in DMF.

Add DIPEA (2.0 eq) to the mixture.

Heat the reaction at 80°C for 12 hours.

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl

acetate gradient) to obtain CYP1B1 Ligand 2.

Characterization:
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The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass

Spectrometry (HRMS) to confirm its structure and purity.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)
The inhibitory activity of the synthesized ligand against CYP1B1 can be determined using the

7-ethoxyresorufin-O-deethylase (EROD) assay.[3]

Materials:

Recombinant human CYP1B1 enzyme

7-Ethoxyresorufin

NADPH

Potassium phosphate buffer

Synthesized CYP1B1 Ligand 2

96-well microplate

Fluorescence plate reader

Procedure:

Prepare a stock solution of the synthesized ligand in DMSO.

In a 96-well plate, add potassium phosphate buffer, recombinant CYP1B1 enzyme, and

varying concentrations of the ligand.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding a solution of 7-ethoxyresorufin and NADPH.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding acetonitrile.
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Measure the fluorescence of the product, resorufin, using a fluorescence plate reader

(excitation ~530 nm, emission ~590 nm).

Calculate the percent inhibition for each concentration of the ligand and determine the IC50

value by non-linear regression analysis.

Signaling Pathway and Experimental Workflow
CYP1B1 Regulatory Pathway
CYP1B1 expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-

activated transcription factor.[8] Upon binding to a ligand (e.g., polycyclic aromatic

hydrocarbons), the AhR translocates to the nucleus, dimerizes with the AhR nuclear

translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter

region of the CYP1B1 gene, inducing its transcription.[8][9]
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 gene expression.

Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation

of CYP1B1 Ligand 2.
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Caption: General workflow for the synthesis and evaluation of CYP1B1 Ligand 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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